
Wedelolacton
Übersicht
Beschreibung
Wedelolactone is an organic chemical compound classified as a coumestan . . Its chemical structure is 7-methoxy-5,11,12-trihydroxycoumestan, which belongs to the coumestan family. Now, let’s explore its various aspects:
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Wedelolactone exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research has demonstrated that wedelolactone can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages.
- Mechanism of Action : The compound suppresses lipopolysaccharide (LPS)-induced expression of caspase-11 and inhibits the activation of the NLRP3 inflammasome, which is crucial in the inflammatory response . Additionally, it reduces NADPH oxidase activity, thereby decreasing superoxide production in immune cells .
- Case Study : In a study involving RAW 264.7 cells, wedelolactone significantly reduced LPS-induced cytokine production and ROS generation, indicating its potential as an anti-inflammatory agent .
Anti-Cancer Activities
Wedelolactone has shown promising results in cancer research, particularly in prostate cancer.
- Mechanism of Action : It down-regulates c-Myc mRNA expression in prostate cancer cells, inhibiting their proliferation and invasion capabilities . Furthermore, wedelolactone enhances the efficacy of conventional chemotherapeutics like enzalutamide by inducing apoptosis in cancer cells .
- Case Study : A study demonstrated that wedelolactone effectively inhibited the growth of c-Myc-driven prostate cancer cells both in vitro and in vivo, suggesting its potential as a therapeutic agent against aggressive cancer types .
Hepatoprotective Effects
The compound is also recognized for its hepatoprotective properties, particularly against alcohol-induced liver damage.
- Mechanism of Action : Wedelolactone is believed to mitigate liver damage by reducing oxidative stress and inflammation associated with liver injury . It has been used traditionally to treat conditions like jaundice and hepatitis.
- Case Study : In experimental models, wedelolactone administration resulted in significant protection against liver damage induced by toxins, demonstrating its potential for clinical applications in hepatology .
Applications in Diabetes Management
Recent studies indicate that wedelolactone may play a role in managing diabetes by enhancing insulin sensitivity.
- Mechanism of Action : The compound increases the expression of insulin receptor substrate 1 and glucose transporter 4 in adipocytes, facilitating glucose uptake .
- Case Study : In diabetic rat models, wedelolactone improved markers of oxidative stress and blood glucose levels, supporting its use as a therapeutic agent for diabetes-related complications .
Extraction and Quantification Techniques
To maximize the therapeutic potential of wedelolactone, efficient extraction methods have been developed.
Wirkmechanismus
Target of Action
Wedelolactone, a natural compound extracted from the herbal medicine Eclipta alba, has been found to interact with several molecular targets. The primary targets include TGF-β1/Smad signaling pathway , EZH2-EED interaction , and NF-κB-mediated gene transcription . These targets play crucial roles in various cellular processes, including cell proliferation, migration, invasion, and apoptosis .
Mode of Action
Wedelolactone exhibits its effects by interacting with its targets and inducing changes in their activities. It inhibits the proliferation, migration, and invasion of cancer cells by exhibiting concentration-dependent inhibition of p-Smad2/3 . It also disrupts the EZH2-EED interaction in vitro, leading to the degradation of PRC2 core components . Furthermore, it blocks the phosphorylation and degradation of IκBα , thereby inhibiting NF-κB-mediated gene transcription .
Biochemical Pathways
Wedelolactone affects several biochemical pathways. It regulates the TGF-β1/Smad signaling pathway , which is crucially involved in the growth and metastasis of breast cancer . It also inhibits the PRC2-dependent cancer by disrupting the EZH2-EED interaction . Moreover, it inhibits NF-κB-mediated gene transcription by blocking the phosphorylation and degradation of IκBα .
Pharmacokinetics
It’s known that wedelolactone is metabolized in rat plasma due to hydrolysis, open-ring lactone, methylation, demethylation, and glucuronidation .
Result of Action
The molecular and cellular effects of wedelolactone’s action are diverse. It inhibits the proliferation, migration, and invasion of cancer cells . It also induces the degradation of PRC2 core components and modulates the expression of PRC2 downstream targets and cancer-related genes . Furthermore, it blocks NF-κB-mediated gene transcription in cells . In diabetes, it shows the inhibition of α-glucosidase and α-amylase, suggesting an effect on postprandial hyperglycemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of wedelolactone. For instance, UV-B exposure has been found to improve the yield of wedelolactone in Eclipta alba . Additionally, heavy metal stress with CuSO4 has been shown to enhance the wedelolactone content in in vitro-grown plantlets .
Biochemische Analyse
Biochemical Properties
Wedelolactone interacts with various enzymes, proteins, and other biomolecules. It has been recognized as a key anti-oxidant with both specific regulator and inhibitor of major drug targetable proteins in human chronic diseases .
Cellular Effects
Wedelolactone has significant effects on various types of cells and cellular processes. It inhibits the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells, as well as the downstream products, including nitric oxide (NO), prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) . It also regulates lipid metabolism and improves hepatic steatosis partly by AMPK activation and up-regulation of expression of PPARα/LPL and LDLR .
Molecular Mechanism
Wedelolactone exerts its effects at the molecular level through various mechanisms. It enhances osteoblastogenesis through induction of JNK- and ERK-mediated BMP2 expression and Smad1/5/8 phosphorylation . It also inhibits LPS-induced NF-κB p65 activation via the degradation and phosphorylation of IκB-α and subsequent translocation of the NF-κB p65 subunit to the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, wedelolactone shows changes in its effects over time. For instance, it significantly inhibited the protein expression levels of iNOS and COX-2 in LPS-stimulated cells, as well as the downstream products, including NO, PGE2 and TNF-α .
Dosage Effects in Animal Models
In animal models, the effects of wedelolactone vary with different dosages. For example, wedelolactone (2.5 nM) significantly increased the blastocyst formation rate, mitochondrial activity, and proliferation ability while reducing the reactive oxygen species accumulation, apoptosis, and autophagy .
Metabolic Pathways
Wedelolactone is involved in various metabolic pathways. It enhances osteoblastogenesis through the Wnt/GSK3β/β-catenin signaling pathway and suppresses RANKL-induced osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway .
Subcellular Localization
It has been observed that wedelolactone is mainly localized in the cytosol and significantly less in the nuclei .
Vorbereitungsmethoden
Isolierung aus natürlichen Quellen: Wedelolacton wurde erstmals 1956 von Govindachari und seinen Kollegen aus der Pflanze Wedelia calendulacea isoliert. Es kann auch aus Eclipta alba extrahiert werden .
Synthetische Routen: Während die natürliche Extraktion die Hauptquelle bleibt, wurden synthetische Routen für this compound untersucht. Detaillierte synthetische Verfahren sind nicht weit verbreitet.
Analyse Chemischer Reaktionen
Reaktivität: Wedelolacton unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern.
Substitution: Substituenten können an verschiedenen Positionen eingeführt werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄).
Substitution: Verschiedene Alkylierungsmittel oder Halogene.
Hauptprodukte: Die spezifischen Produkte, die während dieser Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und Substraten ab. Weitere Forschung ist erforderlich, um diese Details zu klären.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Wedelolacton liegt in seinen spezifischen Eigenschaften und Wechselwirkungen. Obwohl ich keine umfassende Liste ähnlicher Verbindungen habe, könnte eine weitere Erforschung verwandte Moleküle aufdecken.
Biologische Aktivität
Wedelolactone, a natural coumestan primarily derived from the plant Eclipta prostrata, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of wedelolactone, supported by recent research findings, case studies, and data tables.
Overview of Biological Activities
Wedelolactone exhibits a range of biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Hepatoprotective effects
- Proteasome inhibition
These activities make wedelolactone a compound of interest for therapeutic applications.
Anti-inflammatory Effects
Recent studies have demonstrated that wedelolactone can significantly reduce inflammatory responses. For instance, a study focusing on zymosan-induced inflammatory responses showed that wedelolactone attenuated inflammation in both in vitro and in vivo models. The compound inhibited the production of reactive oxygen species (ROS) and reduced NADPH oxidase activity in macrophages, indicating its role as an anti-inflammatory agent .
Wedelolactone's anticancer properties are attributed to multiple mechanisms:
- Inhibition of Histone Methylation : Wedelolactone has been shown to target the EZH2-EED complex, disrupting histone methylation processes that are crucial for cancer cell proliferation. This inhibition leads to decreased expression of oncogenes and increased apoptosis in cancer cells .
- Proteasome Inhibition : The compound acts as an inhibitor of proteasome activities, particularly in breast cancer cell lines. It inhibits chymotrypsin-like, trypsin-like, and caspase-like activities, leading to the accumulation of polyubiquitinated proteins .
Case Studies
- Breast Cancer : In vitro studies demonstrated that wedelolactone induces apoptosis and inhibits cell proliferation in breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The IC50 values for these cell lines were found to be 27.8 μM and 12.78 μM, respectively .
- Prostate Cancer : Wedelolactone significantly downregulated c-Myc expression in prostate cancer cells, leading to reduced viability and invasion capabilities .
Hepatoprotective Effects
Wedelolactone has shown potential in protecting against liver damage. A study indicated that it could mitigate hepatotoxicity induced by various agents, suggesting its utility in treating liver diseases .
Data Tables
Eigenschaften
IUPAC Name |
1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCKJKKMFWXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200408 | |
Record name | Wedelolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-12-9 | |
Record name | Wedelolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wedelolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wedelolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Wedelolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WEDELOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.